

Spectroscopic and Synthetic Profile of 1,2-Dianilinoethane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dianilinoethane

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1,2-dianilinoethane** (N,N'-diphenylethylenediamine), a compound of interest for researchers, scientists, and professionals in drug development and coordination chemistry. This document details experimental protocols for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), and presents the expected spectroscopic data in structured tables. Additionally, a detailed workflow for the synthesis of **1,2-dianilinoethane** is provided.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **1,2-dianilinoethane** is characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), and C-N bonds.

Data Presentation

Table 1: Characteristic IR Absorption Bands for **1,2-Dianilinoethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H stretching (secondary amine)
3100 - 3000	Medium	Aromatic C-H stretching
2960 - 2850	Medium	Aliphatic C-H stretching (CH ₂)
1600 - 1450	Strong	Aromatic C=C stretching
1335 - 1250	Strong	Aromatic C-N stretching
1250 - 1020	Medium-Weak	Aliphatic C-N stretching
910 - 665	Strong, Broad	N-H wagging (secondary amine)
750 - 700 & 690	Strong	Aromatic C-H bending (monosubstituted ring)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A solid sample of **1,2-dianilinoethane** can be analyzed directly using an FT-IR spectrometer equipped with an ATR accessory.

- Sample Preparation: A small amount of solid **1,2-dianilinoethane** is placed directly onto the ATR crystal.
- Data Acquisition:
 - The background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared Spectrometer.
- ATR Crystal: Diamond or Zinc Selenide (ZnSe).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms in a molecule. Due to the limited availability of public experimental spectra for **1,2-dianilinoethane**, the following data is predicted based on established chemical shift ranges and structural analysis.

Data Presentation

Table 2: Predicted ^1H NMR Spectroscopic Data for **1,2-Dianilinoethane** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20	t	4H	Aromatic H (meta-protons)
~ 6.75	t	2H	Aromatic H (para-protons)
~ 6.65	d	4H	Aromatic H (ortho-protons)
~ 3.80	br s	2H	N-H (amine protons)
~ 3.40	s	4H	-CH ₂ -CH ₂ - (methylene protons)

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **1,2-Dianilinoethane** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 148.0	Aromatic C (ipso-carbon attached to N)
~ 129.5	Aromatic C (meta-carbons)
~ 117.8	Aromatic C (para-carbon)
~ 113.2	Aromatic C (ortho-carbons)
~ 46.5	Aliphatic C (-CH ₂ -CH ₂ -)

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,2-dianilinoethane** in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - The sample is placed in a 5 mm NMR tube.
 - The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0 - 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse experiment.

- Spectral Width: 0 - 160 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules like **1,2-dianilinoethane**.

Data Presentation

Table 4: Expected Mass Spectrometry Data for **1,2-Dianilinoethane** (EI-MS)

m/z	Relative Intensity	Assignment
212	High	$[\text{M}]^+$ (Molecular Ion)
106	High	$[\text{C}_6\text{H}_5\text{NHCH}_2]^+$
93	Base Peak	$[\text{C}_6\text{H}_5\text{NH}_2]^+$ (Aniline radical cation)
77	Medium	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

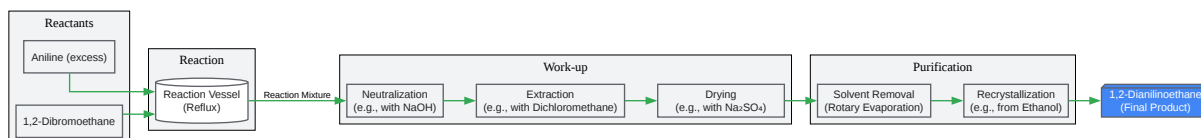
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 200 - 250 °C.
 - Mass Range: m/z 50 - 500.

Synthesis of 1,2-Dianilinoethane

A common method for the synthesis of **1,2-dianilinoethane** involves the reaction of aniline with 1,2-dibromoethane. The following diagram illustrates the experimental workflow.

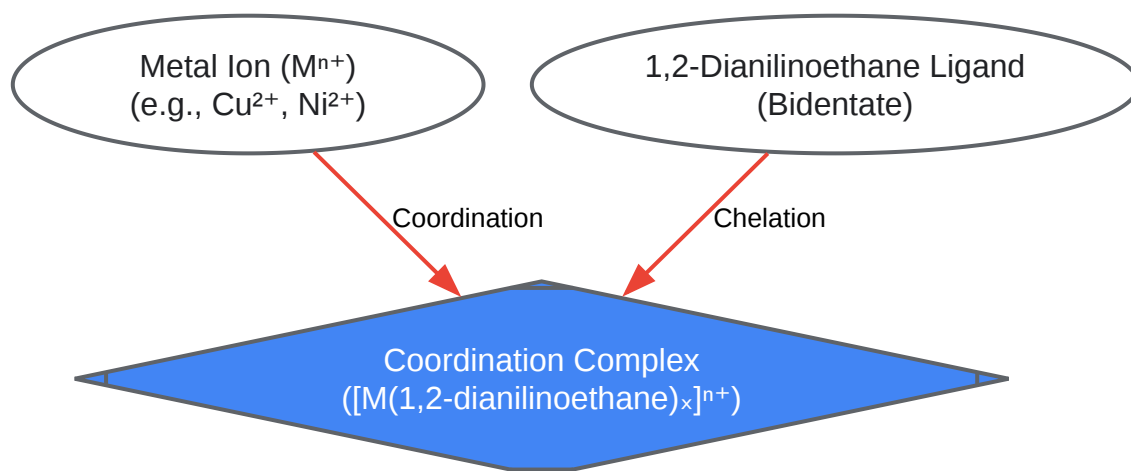


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Synthetic workflow for **1,2-dianilinoethane**.

Formation of a Coordination Complex

1,2-Dianilinoethane can act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms to form a stable chelate ring. The following diagram illustrates this logical relationship.



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Formation of a metal-ligand complex.

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